molecular formula C18H19N3O4S B2523062 Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 1448134-74-4

Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2523062
CAS No.: 1448134-74-4
M. Wt: 373.43
InChI Key: COAGCXOEZWVRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxylate group and linked to a piperidine moiety that is further substituted with a thiophene and an oxadiazole ring. This unique structure is believed to contribute to its diverse biological activities.

1. Anticancer Activity

Research indicates that derivatives of oxadiazoles, including the one , exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Tyrosine Kinase Inhibition : The compound demonstrates inhibitory activity against tyrosine kinases, which are critical in cancer cell signaling pathways. For instance, it has been noted that similar compounds effectively inhibit KDR (kinase insert domain receptor), which is involved in angiogenesis and tumor growth .
  • Cytotoxicity Studies : In vitro studies have reported IC50 values indicating potent cytotoxic effects against several cancer cell lines. For example, related compounds have shown IC50 values as low as 0.31 µM against HT-29 colorectal cancer cells .

2. Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Studies on related oxadiazole derivatives have highlighted their effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer efficacy of oxadiazole derivatives, the compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)
MCF-73.2
A5498.4
HT-290.31

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Properties

A comparative study evaluated the antimicrobial activity of various oxadiazole derivatives, including the target compound. The results indicated that the compound exhibited notable bactericidal effects against both Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.30
Pseudomonas aeruginosa0.35

These results underscore the potential of this class of compounds in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in cell signaling pathways, the compound disrupts processes essential for tumor growth and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways .
  • Disruption of Bacterial Cell Walls : The antimicrobial action likely involves compromising bacterial cell wall integrity, leading to cell lysis.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structures have demonstrated effective Minimum Inhibitory Concentration (MIC) values against various pathogens.

Example MIC Values

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

Cytotoxicity and Anticancer Activity

Studies have assessed the cytotoxic potential of Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate using various cancer cell lines.

In Vitro Assays

The compound has shown promising results in inhibiting cancer cell proliferation:

Cell Line TestedIC50 (µM)
Human glioblastoma (U251)<30
Melanoma (WM793)<30

Structure–Activity Relationships (SAR)

A notable aspect of research on this compound involves understanding its structure–activity relationships. Studies have synthesized various derivatives to evaluate how modifications to the molecular structure affect biological activity.

Case Study Insights

One significant study focused on synthesizing a series of oxadiazole derivatives, including this compound). The findings highlighted the importance of specific substituents in enhancing both antimicrobial and anticancer activities.

Properties

IUPAC Name

methyl 5-[[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-23-18(22)15-3-2-14(24-15)10-21-7-4-12(5-8-21)16-19-20-17(25-16)13-6-9-26-11-13/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAGCXOEZWVRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.